2-[(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Overview
Description
2-[(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that features a thiazole ring system. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 2-[(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves the reaction of appropriate thiazole derivatives with tetrahydrofuran-2-ylmethylamine under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Scientific Research Applications
2-[(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and antiviral agent.
Pharmacology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Materials Science: It is investigated for its use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 2-[(tetrahydrofuran-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Compared to these compounds, this compound may offer unique properties such as enhanced stability or specific biological activities that make it suitable for particular applications .
Properties
IUPAC Name |
2-(oxolan-2-ylmethylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S2/c17-10(16-11-13-3-5-19-11)9-7-20-12(15-9)14-6-8-2-1-4-18-8/h3,5,7-8H,1-2,4,6H2,(H,14,15)(H,13,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOOJBPFKTYYAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=CS2)C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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